molecular formula C7H7F2NO B142078 (6-Amino-2,3-difluorophenyl)methanol CAS No. 144298-16-8

(6-Amino-2,3-difluorophenyl)methanol

Cat. No.: B142078
CAS No.: 144298-16-8
M. Wt: 159.13 g/mol
InChI Key: GWSVVTULQNFWAU-UHFFFAOYSA-N
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Description

(6-Amino-2,3-difluorophenyl)methanol is an organic compound with the molecular formula C7H7F2NO It is a derivative of phenol, where the phenyl ring is substituted with amino and difluoro groups, and a methanol group is attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-2,3-difluorophenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluoroaniline.

    Nucleophilic Substitution: The precursor undergoes nucleophilic substitution with a methanol derivative, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-2,3-difluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(6-Amino-2,3-difluorophenyl)methanol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

    Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (6-Amino-2,3-difluorophenyl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

    (6-Amino-2,3-difluorophenol): Similar structure but lacks the methanol group.

    (6-Amino-2,3-difluorobenzyl alcohol): Similar structure but with a benzyl alcohol group instead of methanol.

    (6-Amino-2,3-difluoroaniline): Similar structure but lacks the hydroxyl group.

Properties

IUPAC Name

(6-amino-2,3-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSVVTULQNFWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617753
Record name (6-Amino-2,3-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144298-16-8
Record name (6-Amino-2,3-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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